molecular formula C5H6O B1251293 3-Formylcyclobutene CAS No. 109364-41-2

3-Formylcyclobutene

Cat. No.: B1251293
CAS No.: 109364-41-2
M. Wt: 82.1 g/mol
InChI Key: ZPOUJLCFWTUNTQ-UHFFFAOYSA-N
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Description

3-Formylcyclobutene is a strained cyclic alkene bearing a formyl substituent at the C3 position. Its distinctive reactivity stems from the interplay between ring strain and electronic effects of the formyl group, particularly in electrocyclic ring-opening reactions. The compound gained prominence in 1987 when Houk and co-workers pioneered the use of quantum chemical calculations to predict its conrotatory ring-opening pathway . Unlike other C3-substituted cyclobutenes (e.g., 3-methyl or 3-chloro derivatives), this compound exhibits a preference for inward rotation during ring opening, with a computed activation free energy difference (ΔΔG‡) of −4.6 kcal/mol favoring this pathway . This selectivity arises from orbital interactions: the p*C–C orbital of the formyl group stabilizes the HOMO–C–C orbital in the inward transition state (TS), a mechanism absent in analogues with non-conjugating substituents .

Properties

CAS No.

109364-41-2

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

IUPAC Name

cyclobut-2-ene-1-carbaldehyde

InChI

InChI=1S/C5H6O/c6-4-5-2-1-3-5/h1-2,4-5H,3H2

InChI Key

ZPOUJLCFWTUNTQ-UHFFFAOYSA-N

SMILES

C1C=CC1C=O

Canonical SMILES

C1C=CC1C=O

Synonyms

3-formylcyclobutene

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insight :

  • This compound : Inward rotation is driven by conjugation between the formyl group’s π* orbital and the cyclobutene ring, stabilizing the inward TS .
  • Other C3 Substituents : Outward rotation dominates due to steric repulsion (e.g., 3-methyl) or electronic effects that disfavorable orbital overlap in the inward TS .

Comparison with trans-3,4-Dimethylcyclobutene

The torquoselectivity of this compound contrasts sharply with that of trans-3,4-dimethylcyclobutene , which prefers outward rotation during ring opening to form E,E-butadiene . Key differences in TS properties are outlined below:

Compound Preferred Rotation Unfavorable TS Properties Governing Principles
This compound Inward Outward TS: Higher energy, softer, more electrophilic, more polarizable Maximum hardness, minimum electrophilicity/polarizability
trans-3,4-Dimethylcyclobutene Outward Inward TS: Higher energy, softer, more electrophilic, more polarizable Same as above

Electronic Principles :

  • Maximum Hardness Principle : The preferred TS (inward for 3-formyl, outward for dimethyl) is harder (less polarizable), aligning with lower energy .
  • Minimum Electrophilicity/Polarizability : The unfavorable TS exhibits higher electrophilicity and polarizability, destabilizing it further .

Local Reactivity Descriptors :
Sharp changes in local softness and electrophilicity at the TS confirm these trends, with this compound’s inward TS showing minimized electrophilic character .

Research Implications

The unique behavior of this compound highlights the critical role of substituent electronic structure in dictating torquoselectivity. Its deviation from the trends observed in other C3-substituted cyclobutenes demonstrates how conjugating groups (e.g., formyl) can override steric or conventional electronic effects. These findings have advanced the application of computational models to predict and rationalize pericyclic reaction outcomes, enabling targeted synthesis of stereodefined alkenes and dienals .

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